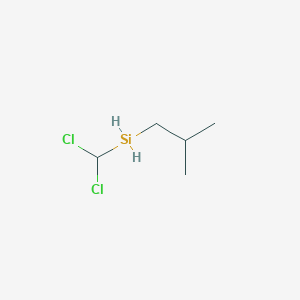

Silane, dichloromethyl(2-methylpropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, dichloromethyl(2-methylpropyl)- is an organosilicon compound with the molecular formula C₅H₁₂Cl₂Si. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in the production of other organosilicon compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylmagnesium chloride with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

2-methylpropylmagnesium chloride+dichloromethylsilane→Silane, dichloromethyl(2-methylpropyl)-

Industrial Production Methods: In industrial settings, the production of dichloromethyl(2-methylpropyl)silane involves the use of specialized reactors that can handle the reactive nature of the starting materials. The process is carefully controlled to ensure high yield and purity of the final product. The reaction conditions often include low temperatures and the use of catalysts to enhance the reaction rate.

Types of Reactions:

Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful handling.

Polymerization: Silane, dichloromethyl(2-methylpropyl)- can be used as a monomer in the polymerization process to form polysilanes, which are valuable in various industrial applications.

Common Reagents and Conditions:

Alcohols: Used in substitution reactions to form alkoxysilanes.

Amines: React with dichloromethyl(2-methylpropyl)silane to form aminosilanes.

Water: Reacts with the compound to form silanols and hydrochloric acid.

Major Products Formed:

Alkoxysilanes: Formed from the reaction with alcohols.

Aminosilanes: Formed from the reaction with amines.

Silanols: Formed from the hydrolysis reaction.

Aplicaciones Científicas De Investigación

Silane, dichloromethyl(2-methylpropyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the production of silane coupling agents, which are important in the modification of surfaces and materials.

Biology: The compound is used in the development of biocompatible materials and coatings.

Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems and medical implants.

Industry: Silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.

Mecanismo De Acción

The mechanism of action of dichloromethyl(2-methylpropyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical synthesis processes to form new organosilicon compounds.

Comparación Con Compuestos Similares

Dichloromethylsilane: Similar in structure but lacks the 2-methylpropyl group.

Dimethyldichlorosilane: Contains two methyl groups instead of the 2-methylpropyl group.

Chlorodimethylsilane: Contains one chlorine and two methyl groups.

Uniqueness: Silane, dichloromethyl(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where the 2-methylpropyl group is required for the desired chemical properties.

Actividad Biológica

Silane, dichloromethyl(2-methylpropyl)-, also known by its CAS number 68239-08-1, is a silane compound that has garnered attention for its various biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Silane compounds are characterized by their silicon atoms bonded to carbon or hydrogen. The specific structure of dichloromethyl(2-methylpropyl)- includes:

- Chemical Formula : C5H11Cl2Si

- Molecular Weight : 181.12 g/mol

- Physical State : Typically exists as a colorless liquid.

Biological Activity Overview

The biological activity of Silane, dichloromethyl(2-methylpropyl)- is primarily linked to its interactions with biological systems. Key areas of interest include:

- Antimicrobial Properties : Studies have indicated that silanes can exhibit antimicrobial activity, potentially making them useful in coatings and materials that require sterilization.

- Cytotoxic Effects : Research suggests that certain silanes can induce cytotoxicity in various cell lines, which may be leveraged in cancer therapy.

- Skin Sensitization : There is evidence that compounds containing silane structures can lead to skin sensitization reactions in laboratory settings, indicating a need for careful handling.

The mechanisms through which Silane, dichloromethyl(2-methylpropyl)- exerts its biological effects include:

- Reactive Intermediate Formation : Upon exposure to moisture or biological environments, silanes can hydrolyze to form reactive silanol species. These intermediates can interact with cellular components leading to oxidative stress.

- Cell Membrane Disruption : The lipophilic nature of silanes allows them to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silane compounds against common pathogens. Results indicated that Silane, dichloromethyl(2-methylpropyl)- demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical device coatings.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Cytotoxicity Assessment

In vitro studies using human cancer cell lines revealed that Silane, dichloromethyl(2-methylpropyl)- exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the compound's potential as a chemotherapeutic agent.

Safety and Toxicological Considerations

Exposure to Silane, dichloromethyl(2-methylpropyl)- raises several safety concerns:

- Skin Irritation and Sensitization : Occupational exposure limits suggest that the compound may cause skin irritation and sensitization in sensitive individuals.

- Respiratory Effects : Inhalation studies have shown potential respiratory irritant properties, necessitating the use of protective equipment during handling.

Propiedades

IUPAC Name |

dichloromethyl(2-methylpropyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEMFXSUUOZFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[SiH2]C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.